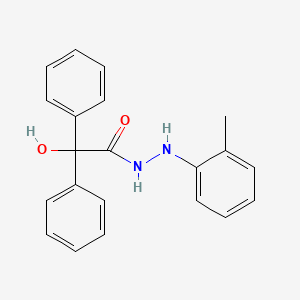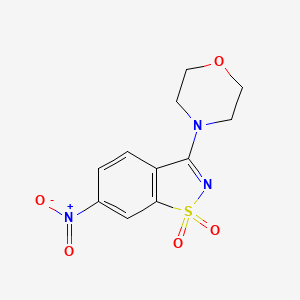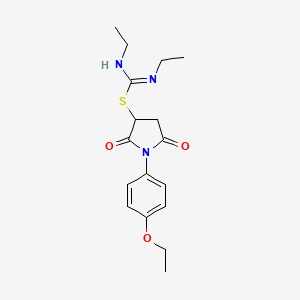![molecular formula C19H10Br2F11NO2 B11538498 2,4-dibromo-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol](/img/structure/B11538498.png)
2,4-dibromo-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dibromo-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol: is a chemical compound with the following properties:
Linear Formula: CHBrNO
CAS Number: 20099-04-1
Molecular Weight: 371.03 g/mol
Preparation Methods
Synthetic Routes
Industrial Production
As of now, there is no widely established industrial production method for this compound. Researchers primarily synthesize it for specialized applications.
Chemical Reactions Analysis
Reactivity
Bromination: The compound contains two bromine atoms, making it susceptible to bromination reactions.
Imine Formation: The imine group (C=N) allows for reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Bromination: Typically carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent.
Imine Formation: Reaction of an amine with an aldehyde or ketone.
Major Products
The major products depend on the specific reactions performed. Bromination will yield different dibrominated derivatives, while imine formation leads to the compound itself.
Scientific Research Applications
Chemistry
Ligand Design: Its unique structure makes it a potential ligand for coordination chemistry.
Organic Synthesis: Researchers may explore its reactivity in various synthetic transformations.
Biology and Medicine
Biological Studies: Investigating its interactions with biological macromolecules (e.g., proteins, DNA).
Drug Development: Assessing its potential as a drug candidate due to its structural features.
Industry
Materials Science:
Mechanism of Action
The exact mechanism of action remains speculative due to limited data. its structural features suggest potential interactions with specific molecular targets or pathways. Further research is needed to elucidate this.
Comparison with Similar Compounds
2,4-Dibromo-6-[(E)-[(2-hydroxyphenyl)imino]methyl]phenol: (CAS: 329936-44-9)
2,4-Dibromo-6-[(E)-[(4-fluorophenyl)imino]methyl]phenol: (CAS: 329936-44-9)
2,4-Dibromo-6-[(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl]phenol: (CAS: 577961-24-1)
Properties
Molecular Formula |
C19H10Br2F11NO2 |
|---|---|
Molecular Weight |
653.1 g/mol |
IUPAC Name |
2,4-dibromo-6-[[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)-5-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C19H10Br2F11NO2/c20-10-3-8(14(34)11(21)5-10)6-33-12-4-9(18(28,29)30)1-2-13(12)35-7-16(24,25)19(31,32)17(26,27)15(22)23/h1-6,15,34H,7H2 |
InChI Key |
LLXAYXNOQHEGOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=CC2=C(C(=CC(=C2)Br)Br)O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11538419.png)
![2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B11538423.png)
![[4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzoate](/img/structure/B11538427.png)
![4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11538441.png)
![4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11538442.png)

![4-[2,2-Dichloro-1-(4-ethoxy-3-nitrophenyl)ethenyl]-1-ethoxy-2-nitrobenzene](/img/structure/B11538446.png)

![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-naphthalen-2-ylmethylidene]butanehydrazide](/img/structure/B11538471.png)

![(Z)-[(3E)-1,1,1,5,5,5-Hexafluoro-3-hydrazinylidene-4-(trifluoromethyl)pentan-2-ylidene]hydrazine](/img/structure/B11538493.png)
![4-chloro-N-[(Z)-(4-chloro-3-nitrophenyl)methylidene]-3-(6-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11538503.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11538506.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11538513.png)
